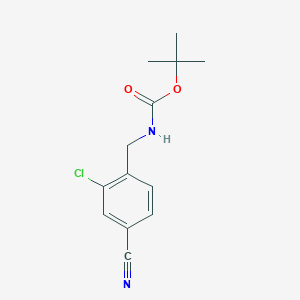

Tert-butyl 2-chloro-4-cyanobenzylcarbamate

CAS No.: 939980-27-5

Cat. No.: VC16920428

Molecular Formula: C13H15ClN2O2

Molecular Weight: 266.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 939980-27-5 |

|---|---|

| Molecular Formula | C13H15ClN2O2 |

| Molecular Weight | 266.72 g/mol |

| IUPAC Name | tert-butyl N-[(2-chloro-4-cyanophenyl)methyl]carbamate |

| Standard InChI | InChI=1S/C13H15ClN2O2/c1-13(2,3)18-12(17)16-8-10-5-4-9(7-15)6-11(10)14/h4-6H,8H2,1-3H3,(H,16,17) |

| Standard InChI Key | CZDFVHVDBCSNAJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NCC1=C(C=C(C=C1)C#N)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

Tert-butyl 2-chloro-4-cyanobenzylcarbamate is systematically named as carbamic acid, N-[(2-chloro-4-cyanophenyl)methyl]-, 1,1-dimethylethyl ester. Its IUPAC name reflects the tert-butyl carbamate group attached to a benzyl ring substituted at the 2-position with chlorine and the 4-position with a nitrile group . The compound’s CAS Registry Number (939980-27-5) ensures unambiguous identification across chemical databases.

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remain unpublished, analogous tert-butyl carbamates exhibit characteristic infrared (IR) absorption bands at 1680–1720 cm for the carbonyl (C=O) stretch and 3200–3400 cm for N–H vibrations . Nuclear magnetic resonance (NMR) spectra of similar derivatives, such as tert-butyl 4-cyanobenzylcarbamate, reveal aromatic proton resonances at δ 7.62–7.39 ppm and tert-butyl singlet peaks at δ 1.46 ppm in NMR .

Synthesis and Reaction Pathways

Primary Synthetic Routes

The most efficient synthesis involves the reaction of 2-chloro-4-cyanobenzylamine with di-tert-butyl dicarbonate (BocO) in dichloromethane, catalyzed by triethylamine (TEA) at ambient temperature (20°C). This method achieves a 93% yield, as demonstrated in optimized protocols :

Key steps include:

-

Deprotonation: TEA abstracts the amine proton, generating a nucleophilic benzylamine species.

-

Boc Protection: The amine reacts with BocO to form the carbamate linkage.

-

Workup: Sequential washing with 1 M HCl and saturated NaHCO ensures purity .

Alternative Methodologies

Hydroxylamine-mediated transformations enable further functionalization. For instance, reacting the nitrile group with hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO) at 75°C produces amidoxime derivatives, a precursor for heterocyclic compounds like 1,2,4-oxadiazoles :

Physicochemical Properties

Experimental and predicted properties are summarized below:

| Property | Value | Method/Source |

|---|---|---|

| Boiling Point | 405.0 ± 40.0°C | Predicted (EPI Suite) |

| Density | 1.20 ± 0.1 g/cm | Predicted |

| pKa | 11.55 ± 0.46 | Predicted |

| Solubility | Insoluble in water; soluble in THF, DCM | Experimental |

The elevated boiling point and moderate density align with its aromatic and polar functional groups. The pKa suggests weak acidity, likely associated with the carbamate NH group .

Applications in Pharmaceutical Chemistry

Role as a Synthetic Intermediate

Tert-butyl 2-chloro-4-cyanobenzylcarbamate serves as a versatile building block in drug discovery. Its chloro and cyano substituents allow for:

-

Cross-Coupling Reactions: Suzuki-Miyaura couplings to install aryl groups.

-

Nucleophilic Substitutions: Displacement of chloride with amines or thiols.

Case Study: Anti-Inflammatory Agents

Structural analogs, such as tert-butyl 2-(substituted benzamido)phenylcarbamates, exhibit notable anti-inflammatory activity. In carrageenan-induced rat paw edema assays, derivatives demonstrated 39–54% inhibition of inflammation, rivaling indomethacin . Molecular docking studies suggest COX-2 enzyme inhibition via hydrophobic interactions with the tert-butyl group .

Future Directions and Research Gaps

Unexplored Synthetic Applications

-

Photocatalyzed Functionalization: Leveraging visible-light catalysis to modify the chloro substituent.

-

Bioconjugation: Exploring carbamate stability in peptide coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume